2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone
Overview
Description
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is a chemical compound with the molecular formula C11H14O5. It is a white crystalline solid that is stable at room temperature but may decompose under light exposure. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone can be achieved through several methods:
Acylation and Hydroxylation: One common method involves the acylation of toluene followed by hydroxylation. Toluene reacts with acetone to form 3-hydroxy-1-(4-methylphenyl)propan-1-one.
Esterification: Another method involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with acetone to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Mechanism of Action
The mechanism of action of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone primarily involves its antioxidant properties. The compound can scavenge free radicals through its hydroxyl groups, which donate hydrogen atoms to neutralize reactive oxygen species. This activity is crucial in preventing oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone
- 1-Propanone, 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Uniqueness
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its antioxidant properties are particularly notable, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLBLCJYZLCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453528 | |
Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33900-74-2 | |
Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Mahonia duclouxiana Gagnep?
A1: This compound represents a novel finding within the Mahonia genus. [] Its isolation and identification contribute valuable knowledge to the phytochemical profile of Mahonia duclouxiana and could potentially pave the way for further research into its biological activity and potential applications.
Q2: Has 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one been found in other plant species?
A2: While this compound is new to the Mahonia genus, the research provided does not specify if it exists in other plant species. [] Further investigation into other plant sources may be a promising avenue for future research.
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